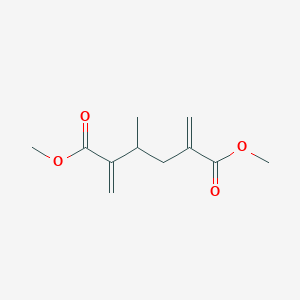
Dimethyl 3-methyl-2,5-dimethylidenehexanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 3-methyl-2,5-dimethylidenehexanedioate is an organic compound with a complex structure that includes multiple methyl groups and double bonds
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 3-methyl-2,5-dimethylidenehexanedioate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of high-purity reagents and controlled environments ensures the consistency and quality of the final product.
化学反応の分析
Types of Reactions
Dimethyl 3-methyl-2,5-dimethylidenehexanedioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bonds to single bonds, resulting in saturated derivatives.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.
Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce saturated esters.
科学的研究の応用
Dimethyl 3-methyl-2,5-dimethylidenehexanedioate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism by which Dimethyl 3-methyl-2,5-dimethylidenehexanedioate exerts its effects involves interactions with specific molecular targets. The double bonds and ester groups play a crucial role in its reactivity and interactions with other molecules. The pathways involved may include enzyme-mediated transformations and binding to specific receptors.
類似化合物との比較
Similar Compounds
- Dimethyl 2,5-dimethylhexanedioate
- Dimethyl 3,5-dimethylhexanedioate
- Dimethyl 2,3-dimethylhexanedioate
Uniqueness
Dimethyl 3-methyl-2,5-dimethylidenehexanedioate is unique due to its specific arrangement of methyl groups and double bonds, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
特性
CAS番号 |
63592-46-1 |
|---|---|
分子式 |
C11H16O4 |
分子量 |
212.24 g/mol |
IUPAC名 |
dimethyl 3-methyl-2,5-dimethylidenehexanedioate |
InChI |
InChI=1S/C11H16O4/c1-7(9(3)11(13)15-5)6-8(2)10(12)14-4/h7H,2-3,6H2,1,4-5H3 |
InChIキー |
QDGFWEWNTIACHW-UHFFFAOYSA-N |
正規SMILES |
CC(CC(=C)C(=O)OC)C(=C)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


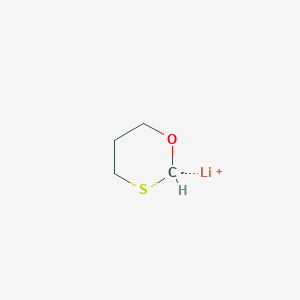
methanone](/img/structure/B14488937.png)
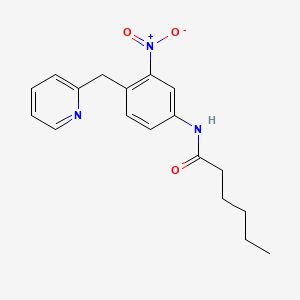
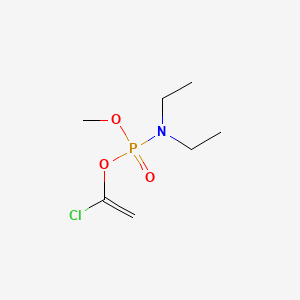
phosphane](/img/structure/B14488952.png)

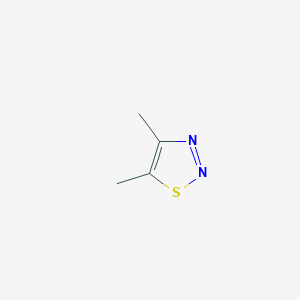
![3-Chloro-2H-cyclohepta[b]thiophene-2-thione](/img/structure/B14488973.png)
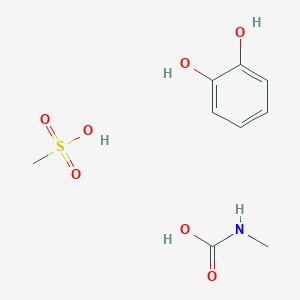
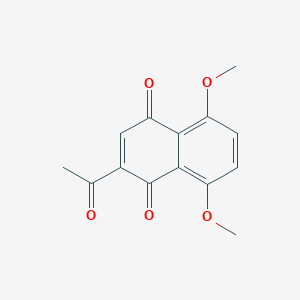

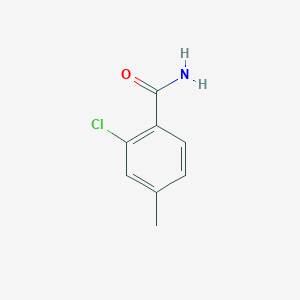

![N,N-Dimethyl-4-[(3-nitrophenyl)tellanyl]aniline](/img/structure/B14489002.png)
